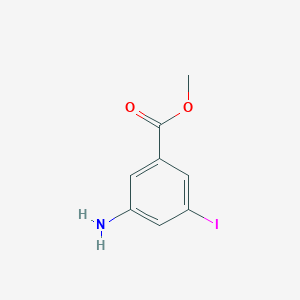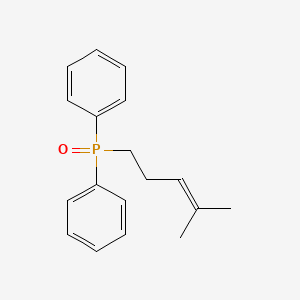
(4-Methylpent-3-en-1-yl)diphenylphosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylpent-3-en-1-yl)diphenylphosphine oxide is an organophosphorus compound with the molecular formula C18H21OP It is characterized by the presence of a phosphine oxide group attached to a diphenyl structure, along with a 4-methylpent-3-en-1-yl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpent-3-en-1-yl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine with an appropriate alkylating agent. One common method is the reaction of diphenylphosphine with 4-methylpent-3-en-1-yl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired phosphine oxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
(4-Methylpent-3-en-1-yl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids.
Reduction: Reduction of the phosphine oxide group can yield the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-methylpent-3-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides, amines, and thiolates can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of phosphonic acids.
Reduction: Formation of diphenylphosphine.
Substitution: Formation of substituted phosphine oxides with various nucleophiles.
科学研究应用
(4-Methylpent-3-en-1-yl)diphenylphosphine oxide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (4-Methylpent-3-en-1-yl)diphenylphosphine oxide involves its interaction with molecular targets through the phosphine oxide group. This group can form strong bonds with metal ions, making it an effective ligand in catalysis. Additionally, the compound can interact with biological molecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Triphenylphosphine oxide: Similar structure but with three phenyl groups instead of the 4-methylpent-3-en-1-yl group.
(4-Methylpent-3-en-1-yl)diphenylphosphine: The reduced form of the phosphine oxide.
Diphenylphosphine oxide: Lacks the 4-methylpent-3-en-1-yl substituent.
Uniqueness
(4-Methylpent-3-en-1-yl)diphenylphosphine oxide is unique due to the presence of the 4-methylpent-3-en-1-yl group, which imparts distinct chemical and physical properties. This substituent can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound in various applications.
属性
IUPAC Name |
[4-methylpent-3-enyl(phenyl)phosphoryl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21OP/c1-16(2)10-9-15-20(19,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,10-14H,9,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFXLCPRGXFFSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453586 |
Source


|
| Record name | (4-Methylpent-3-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86105-38-6 |
Source


|
| Record name | (4-Methylpent-3-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
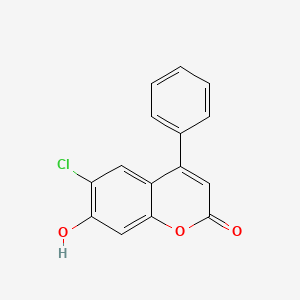




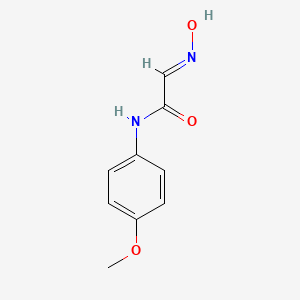
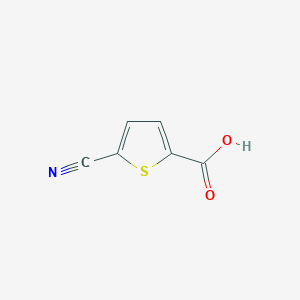

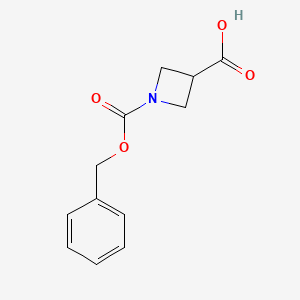
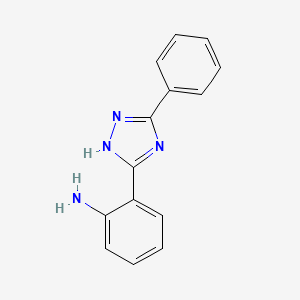

![[(2R)-2-Methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R)-2,3,4-trihydroxycyclohexyl] hydrogen phosphate](/img/structure/B1353577.png)

